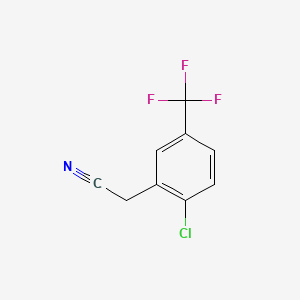
2-Chloro-5-(trifluoromethyl)phenylacetonitrile
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H5ClF3N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)phenylacetonitrile consists of a phenyl ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)phenylacetonitrile has a molecular weight of 219.59 . It has a boiling point of 30-32 degrees Celsius . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Nuclear Fluorination of Diarylisoxazoles
Research conducted by Stephens and Blake (2004) explored the C-4 fluorination of 3,5-diarylisoxazoles using Selectfluor®. This process demonstrated the utility of acetonitrile as a solvent for substrates with neutral or activating substituents on the 5-phenyl ring, highlighting the role of acetonitrile in facilitating fluorination reactions under varied conditions (Stephens & Blake, 2004).
Electrocarboxylation of Chloroacetonitrile
Fabre and Reynes (2010) investigated the electrocarboxylation of chloroacetonitrile mediated by electrogenerated cobalt(I) phenanthroline. This study underscores the transformation of chloroacetonitrile into cyanoacetic acid, demonstrating the compound's role in electrochemical reactions that contribute to synthesizing valuable organic acids (Fabre & Reynes, 2010).
Reactivity of Fluoro-Phenylacetonitrile Derivatives
Stazi et al. (2010) reported on the unusual reactivity of a closely related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which undergoes a unique reaction leading to a trimeric compound. This study provides insights into the reactivity patterns of fluorinated phenylacetonitriles, suggesting potential pathways for novel compound synthesis (Stazi et al., 2010).
Polymorphism in Aminonitrile Derivatives
Laubenstein et al. (2016) focused on the polymorphism of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, illustrating the compound's ability to form diverse crystalline structures. This research highlights the significance of acetonitrile derivatives in studying polymorphism and crystal engineering (Laubenstein et al., 2016).
Inhibition of Gene Expression
Palanki et al. (2000) conducted structure-activity relationship studies on a compound structurally similar to 2-Chloro-5-(trifluoromethyl)phenylacetonitrile, focusing on its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This application demonstrates the potential of such compounds in medical research, particularly in regulating gene expression (Palanki et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMVZYQQKJZSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380785 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenylacetonitrile | |
CAS RN |
22902-88-1 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22902-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)



![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)







